1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 3,5-dichlorophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of 3,5-dichlorophenylhydrazine as a starting material. This compound can be cyclized with an appropriate aldehyde, such as 2-formylpyrrole, under acidic conditions to yield the desired product. The reaction conditions may include the use of a strong acid, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products
Oxidation: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme activity and protein-ligand interactions.
Chemical Synthesis: The compound is employed as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.
Comparison with Similar Compounds
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid:
1-(3,5-dichlorophenyl)-1H-pyrrole-2-methanol: This compound has a primary alcohol group instead of an aldehyde group, influencing its chemical properties and uses.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound contains a thiazole ring and is known for its activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-9(13)6-11(5-8)14-3-1-2-10(14)7-15/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBDQGBCNPLAQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380331 |
Source
|
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-79-5 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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